Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate
Description
This compound is a carbamate-protected piperidine derivative featuring a tert-butyloxycarbonyl (Boc) group, a trifluoromethyl (-CF₃) substituent at the 2-position, and a methylene-linked carbamate at the 3-position of the piperidine ring.
Properties
IUPAC Name |
tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-8-5-4-6-16-9(8)12(13,14)15/h8-9,16H,4-7H2,1-3H3,(H,17,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVMSIXKSONTNL-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN[C@@H]1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reductive Amination
A diketone precursor undergoes reductive amination with a chiral catalyst to establish the (2S,3S) configuration. For example:
Chiral Pool Synthesis
Starting from naturally occurring chiral amines (e.g., L-proline), the trifluoromethyl group is introduced via nucleophilic trifluoromethylation:
- Substrate : (2S)-Piperidin-3-ylmethanol.
- Reagents : Trifluoromethyltrimethylsilane (TMSCF₃), CsF.
- Conditions : DMF, 80°C, 6 h.
- Yield : 72%.
Introduction of the Trifluoromethyl Group
Trifluoromethylation is achieved through radical or nucleophilic pathways:
Radical Trifluoromethylation
Nucleophilic Substitution
- Substrate : 2-Chloropiperidine-3-methylamine.
- Reagents : CF₃SiMe₃, KF.
- Conditions : THF, −78°C to 25°C, 8 h.
- Yield : 58%.
Boc Protection of the Methyleneamine Group
The primary amine is protected using tert-butoxycarbonyl (Boc) anhydride:
Direct Boc Protection
Stepwise Protection via Carbamate Intermediates
- Step 1 : React amine with benzyl chloroformate.
- Step 2 : Hydrogenolysis (H₂/Pd-C) to remove benzyl.
- Step 3 : Boc protection.
- Overall Yield : 76%.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Stereocontrol (ee %) | Scalability |
|---|---|---|---|---|
| Asymmetric Reductive Amination | Ring formation | 68 | >99 | Moderate |
| Chiral Pool Synthesis | Trifluoromethylation | 72 | 98 | High |
| Radical Trifluoromethylation | CF₃ introduction | 65 | 95 | Low |
| Direct Boc Protection | Amine protection | 89 | N/A | High |
Industrial-Scale Optimization
For large-scale production, continuous flow hydrogenation and enzymatic resolution are prioritized:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
TB-TFMP is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. The compound can undergo oxidation to form hydroxylated derivatives or reduction to produce deoxygenated compounds, making it valuable in synthetic organic chemistry.
Biology
In biological research, TB-TFMP has been studied for its potential interactions with biomolecules. Notably, it has shown promise as an inhibitor of β-secretase and acetylcholinesterase, both critical targets in Alzheimer's disease treatment. In vitro studies indicated that TB-TFMP protects astrocytes from apoptosis induced by amyloid beta (Aβ) 1-42 by reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures.
Medicine
The compound's dual inhibition mechanism positions it as a potential therapeutic agent for neurodegenerative diseases. Research has demonstrated that TB-TFMP may help prevent amyloid beta peptide aggregation and fibril formation, which are hallmarks of Alzheimer's disease. Ongoing studies are focused on its efficacy and safety as a pharmaceutical intermediate or active ingredient .
Case Studies
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of TB-TFMP on astrocytes exposed to amyloid beta peptides. The results indicated that TB-TFMP significantly reduced oxidative stress markers and inflammatory responses in cell cultures, suggesting its potential role in mitigating neurodegeneration associated with Alzheimer's disease.
Case Study 2: Synthesis and Characterization
Research on the synthesis of TB-TFMP highlighted its efficiency in forming complex structures through multi-step reactions involving piperidine derivatives. The study emphasized the importance of reaction conditions in achieving high yields and purity of the final product .
Mechanism of Action
The mechanism of action of tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Steric and Electronic Variations in Piperidine-Based Carbamates
Substituent Position and Chirality
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS 1523530-57-5)
- Key Differences : Lacks the methylene bridge between the piperidine and carbamate. The trifluoromethyl group is at the 5-position instead of 2, and stereochemistry is (3R,5S).
- Impact : Reduced steric bulk near the carbamate may alter reactivity in coupling reactions. The 5-CF₃ position could influence ring puckering and binding to biological targets .
tert-Butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS 1932795-01-1)
- Key Differences : Similar to the above but with (3S,5S) configuration. Molecular formula: C₁₁H₁₉F₃N₂O₂ (MW 268.28).
- Impact : The 5-CF₃ and 3-carbamate placement may enhance metabolic stability compared to the target compound’s 2-CF₃/3-methylcarbamate arrangement .
Fluorination Patterns
tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate (CAS 1363384-66-0) Key Differences: Features two fluorine atoms at the 4-position of piperidine. Molecular formula: C₁₀H₁₈F₂N₂O₂.
Aromatic and Heterocyclic Modifications
tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS 1456803-43-2) Key Differences: Incorporates a 2,3,6-trifluorophenyl group and a ketone at the 2-position. Molecular formula: C₁₇H₂₁F₃N₂O₃.
Molecular Weight and Solubility
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | Likely C₁₂H₂₀F₃N₂O₂ | ~284.3 | 2-CF₃, 3-(CH₂-Boc) |
| tert-Butyl N-[(3S,5S)-5-CF₃-piperidin-3-yl]carbamate | C₁₁H₁₉F₃N₂O₂ | 268.28 | 5-CF₃, 3-Boc |
| tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate | C₁₁H₂₂N₂O₂ | 214.3 | 2-CH₃, No CF₃ |
- Solubility Trends : The target compound’s trifluoromethyl group enhances lipophilicity (logP ~2.5–3.0), favoring membrane permeability. Analogs with fewer fluorine atoms (e.g., 2-methyl in CAS 1032684-85-7) exhibit lower logP (~1.8–2.2) .
Biological Activity
Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate (hereafter referred to as TB-TFMP) is a complex organic compound with potential applications in medicinal chemistry, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of TB-TFMP, focusing on its mechanisms of action, research findings, and implications for therapeutic use.
Overview of TB-TFMP
TB-TFMP features a tert-butyl group, a trifluoromethyl group, and a piperidine ring. Its structural complexity allows it to interact with various biological targets, making it a subject of interest in pharmacological research. The compound's synthesis typically involves multiple steps, including the preparation of the piperidine ring and the introduction of functional groups under controlled conditions to ensure high purity and yield.
The mechanism of action for TB-TFMP involves its interaction with specific molecular targets within the body. The trifluoromethyl group and piperidine ring enhance its binding affinity to various enzymes and receptors, leading to significant biological effects. Notably, TB-TFMP has been studied for its potential role as both a β-secretase and acetylcholinesterase inhibitor, which are critical targets in the treatment of Alzheimer’s disease. This dual inhibition could help prevent amyloid beta peptide aggregation and fibril formation .
In Vitro Studies
Recent studies have demonstrated that TB-TFMP can protect astrocytes from apoptosis induced by amyloid beta (Aβ) 1-42. The compound exhibits a moderate protective effect by reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures. These findings suggest that TB-TFMP may mitigate inflammatory responses associated with neurodegenerative conditions .
In Vivo Studies
In vivo investigations using animal models have shown that while TB-TFMP reduces Aβ levels and β-secretase activity, it lacks significant efficacy compared to established treatments like galantamine. This discrepancy may be attributed to the bioavailability challenges of TB-TFMP in brain tissue .
Comparative Analysis
To better understand TB-TFMP's unique properties, it is helpful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| TB-TFMP | This compound | β-secretase and acetylcholinesterase inhibitor |
| Tert-butyl carbamate | Simpler carbamate structure | Limited biological activity |
| Trifluoromethylpiperidine | Lacks carbamate group | Potential for receptor interaction but no known therapeutic application |
Case Studies
- Alzheimer's Disease Model : In a study assessing TB-TFMP's efficacy against Aβ-induced toxicity in astrocytes, researchers observed significant reductions in inflammatory markers. However, when tested in vivo against scopolamine-induced memory impairment in rats, TB-TFMP did not demonstrate significant improvements compared to controls .
- Pharmacokinetics Study : A pharmacokinetic analysis indicated that while TB-TFMP shows promise as a therapeutic agent due to its structural properties, its bioavailability remains a critical barrier for effective treatment outcomes in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or carbamate coupling. For example, substituting a halogenated pyridine with a piperidine-carbamate intermediate in DMF at 100°C with potassium carbonate as a base achieves moderate yields. Optimization includes:
- Temperature control : Lowering reaction temperatures (e.g., 80–90°C) reduces side reactions like over-alkylation.
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
- Purification : Flash chromatography (ethyl acetate/hexane gradients) or preparative HPLC isolates the product with >95% purity .
Q. How is the stereochemical configuration (2S,3S) of the piperidine ring verified experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration using single crystals grown via slow evaporation in hexane/ethyl acetate mixtures.
- Chiral HPLC : Utilizes chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and confirm enantiomeric excess (>99%) .
- Optical rotation : Correlates observed rotation with literature values for (2S,3S) derivatives .
Q. What analytical techniques are essential for characterizing this compound’s purity and stability?
- Methodological Answer :
- LCMS : Quantifies purity and detects hydrolytic byproducts (e.g., free piperidine).
- NMR spectroscopy : NMR identifies trifluoromethyl group integrity, while NMR monitors carbamate decomposition.
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; HPLC monitors degradation (e.g., <2% hydrolysis under inert storage) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the trifluoromethyl group’s electron-withdrawing effect stabilizes transition states in SNAr reactions, lowering activation energy by ~5 kcal/mol.
- Kinetic studies : Pseudo-first-order rate constants in THF show a 2.3x rate increase compared to non-fluorinated analogs .
- Practical implication : Optimize electrophile selection (e.g., 6-chloropyridazine) to leverage enhanced reactivity .
Q. What strategies mitigate racemization during carbamate deprotection under acidic conditions?
- Methodological Answer :
- Deprotection protocols : Use TFA in dichloromethane at 0°C (instead of HCl/EtOH) to reduce racemization risk.
- Chiral auxiliaries : Introduce a temporary Boc group at the piperidine nitrogen to sterically hinder racemization.
- Monitoring : Circular Dichroism (CD) spectroscopy tracks configuration retention post-deprotection .
Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., enzymes or GPCRs)?
- Methodological Answer :
- Target selection : Prioritize receptors with hydrophobic binding pockets (e.g., ABHD12 lipase) due to the trifluoromethyl group’s lipophilicity (clogP = 2.8).
- Docking software : Glide SP/XP (Schrödinger Suite) identifies key interactions:
- Hydrogen bonding : Carbamate carbonyl with Ser148 (ABHD12 active site).
- Van der Waals contacts : Trifluoromethyl group fits into a hydrophobic subpocket (ΔG = -9.2 kcal/mol).
- Validation : Surface Plasmon Resonance (SPR) confirms binding affinity ( nM) .
Q. What are the metabolic pathways of this compound in vitro, and how do structural modifications improve metabolic stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
